molecular formula C15H20N2O3 B10910010 Hydantoin, 5-(p-pentoxyphenyl)-5-methyl- CAS No. 68524-20-9

Hydantoin, 5-(p-pentoxyphenyl)-5-methyl-

Cat. No.: B10910010
CAS No.: 68524-20-9
M. Wt: 276.33 g/mol
InChI Key: HZEZNIVDDNRXMU-UHFFFAOYSA-N
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Description

5-METHYL-5-[4-(PENTYLOXY)PHENYL]-1H-IMIDAZOLE-2,4(3H,5H)-DIONE is a synthetic organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a pentyl group attached to a phenyl ring, which is further connected to the imidazole core. The presence of the pentyl group and the phenyl ring imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-5-[4-(PENTYLOXY)PHENYL]-1H-IMIDAZOLE-2,4(3H,5H)-DIONE typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-METHYL-5-[4-(PENTYLOXY)PHENYL]-1H-IMIDAZOLE-2,4(3H,5H)-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the imidazole ring to a dihydroimidazole derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pentyl group can be replaced by other alkyl or aryl groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various alkyl or aryl imidazole derivatives.

Mechanism of Action

The mechanism of action of 5-METHYL-5-[4-(PENTYLOXY)PHENYL]-1H-IMIDAZOLE-2,4(3H,5H)-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1H-IMIDAZOLE-2,4(3H,5H)-DIONE: Lacks the pentyl and phenyl groups, resulting in different chemical and biological properties.

    5-METHYL-1H-IMIDAZOLE-2,4(3H,5H)-DIONE: Similar structure but without the pentyl group, leading to variations in reactivity and applications.

    5-[4-(PENTYLOXY)PHENYL]-1H-IMIDAZOLE-2,4(3H,5H)-DIONE:

Uniqueness

The presence of both the pentyl and phenyl groups in 5-METHYL-5-[4-(PENTYLOXY)PHENYL]-1H-IMIDAZOLE-2,4(3H,5H)-DIONE imparts unique properties, such as enhanced lipophilicity and specific interactions with biological targets, making it distinct from other imidazole derivatives .

Properties

CAS No.

68524-20-9

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

5-methyl-5-(4-pentoxyphenyl)imidazolidine-2,4-dione

InChI

InChI=1S/C15H20N2O3/c1-3-4-5-10-20-12-8-6-11(7-9-12)15(2)13(18)16-14(19)17-15/h6-9H,3-5,10H2,1-2H3,(H2,16,17,18,19)

InChI Key

HZEZNIVDDNRXMU-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C

Origin of Product

United States

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